molecular formula C10H10F2N2O B5339484 N-allyl-N'-(2,4-difluorophenyl)urea

N-allyl-N'-(2,4-difluorophenyl)urea

Cat. No.: B5339484
M. Wt: 212.20 g/mol
InChI Key: JDXPLWOPYBGOBC-UHFFFAOYSA-N
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Description

N-allyl-N’-(2,4-difluorophenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an allyl group and a difluorophenyl group attached to the urea moiety. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(2,4-difluorophenyl)urea typically involves the reaction of allyl isocyanate with 2,4-difluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Allyl isocyanate+2,4-difluoroanilineN-allyl-N’-(2,4-difluorophenyl)urea\text{Allyl isocyanate} + \text{2,4-difluoroaniline} \rightarrow \text{N-allyl-N'-(2,4-difluorophenyl)urea} Allyl isocyanate+2,4-difluoroaniline→N-allyl-N’-(2,4-difluorophenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-allyl-N’-(2,4-difluorophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or difluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted urea derivatives with new functional groups replacing the allyl or difluorophenyl groups.

Scientific Research Applications

N-allyl-N’-(2,4-difluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-allyl-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N’-(2,4-dichlorophenyl)urea
  • N-allyl-N’-(2,4-dimethylphenyl)urea
  • N-allyl-N’-(2,4-dinitrophenyl)urea

Uniqueness

N-allyl-N’-(2,4-difluorophenyl)urea is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXPLWOPYBGOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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